Hydrazine acetate

Overview

Description

Hydrazine acetate, also known as acetohydrazine, is an organic compound with the chemical formula CH3CONHNH2. It appears as a colorless crystal or crystalline powder and is soluble in water and other polar solvents. This compound is known for its pungent odor and has a melting point of approximately 91-92 degrees Celsius .

Preparation Methods

Hydrazine acetate can be synthesized through various methods. One common method involves the reaction of methyl acetate with hydrazine in the presence of a catalyst. This reaction produces this compound as a product . Another method involves the distillation of hydrazine hydrate with acetic acid, followed by crystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Hydrazine acetate undergoes several types of chemical reactions, including:

Reduction: It acts as a reducing agent and can reduce metal ions, such as silver ions, to their metallic form.

Oxidation: When reacted with acidic oxidants, this compound releases nitrogen gas.

Substitution: It can react with acids to produce acetic acid and hydrazine.

Common reagents used in these reactions include acids, oxidants, and metal ions. The major products formed from these reactions are acetic acid, hydrazine, and nitrogen gas.

Scientific Research Applications

Organic Synthesis

Hydrazine acetate plays a crucial role as a reagent in organic synthesis. It is particularly noted for its ability to cleave glycosidic esters and facilitate the anomeric denitration of carbohydrates. This property makes it valuable in carbohydrate chemistry, where precise modifications of sugar molecules are often required .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Glycosidic Ester Cleavage | Used to cleave glycosidic bonds in carbohydrates. |

| Anomeric Denitration | Facilitates the removal of nitro groups from carbohydrate derivatives. |

Pharmaceutical Applications

This compound is also significant in the pharmaceutical sector. It has been utilized in the synthesis of various hydrazide and hydrazine derivatives that exhibit biological activity, including analgesic properties. Research has demonstrated that certain hydrazone derivatives synthesized from this compound show promising analgesic effects in animal models .

Case Study: Analgesic Activity Assessment

In a study evaluating the analgesic activity of novel hydrazide derivatives synthesized from this compound, several compounds were tested using the acetic acid-induced writhing test on mice. The results indicated that specific derivatives exhibited significant reductions in pain response compared to control groups, suggesting potential therapeutic applications in pain management .

Chemical Synthesis of Bioregulatory Compounds

This compound has been employed in the synthesis of hormones and pheromones. For instance, it acts as a reagent for removing protective groups during chemical transformations, which is critical for developing complex bioregulatory molecules . This application underscores its utility in synthetic organic chemistry where protecting group strategies are essential.

Table 2: Synthesis Applications of this compound

| Compound Type | Application |

|---|---|

| Hormones | Used for deprotecting intermediates in synthesis. |

| Pheromones | Facilitates the synthesis of complex pheromone structures. |

Analytical Chemistry

In analytical chemistry, this compound is utilized for selective detection methods. Its ability to form stable complexes with various analytes allows for enhanced sensitivity and specificity in detection techniques, making it a valuable tool in environmental and biological analyses .

Mechanism of Action

The mechanism of action of hydrazine acetate involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. This process often involves the formation of hydrazone intermediates, which can further react to form various products. The molecular targets and pathways involved in these reactions depend on the specific application and the reactants used .

Comparison with Similar Compounds

Hydrazine acetate can be compared with other similar compounds such as:

This compound is unique due to its specific applications in organic synthesis and its role as a reducing agent in various chemical reactions.

Biological Activity

Hydrazine acetate, a derivative of hydrazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

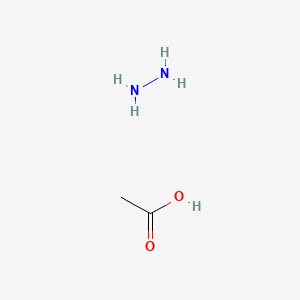

This compound is characterized by the presence of an acetate group attached to the hydrazine moiety. Its chemical structure can be represented as follows:

This structure allows this compound to participate in various biochemical interactions, contributing to its biological activities.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that hydrazine derivatives, including this compound, demonstrate significant antibacterial properties. For instance, compounds derived from hydrazines have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Anticancer Effects : There is emerging evidence that hydrazine derivatives possess anticancer properties. Studies have reported that certain hydrazone derivatives exhibit cytotoxic effects against cancer cell lines, suggesting a potential role for this compound in cancer therapy .

- Anti-inflammatory Properties : Hydrazine derivatives have been investigated for their anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antioxidant Activity : this compound has been noted for its antioxidant properties, which may help in mitigating oxidative stress and preventing cellular damage .

The biological activities of this compound are attributed to several mechanisms:

- Interaction with Enzymes : Hydrazines can act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation .

- Metal Ion Chelation : Some studies suggest that hydrazones derived from hydrazines can chelate metal ions, which may enhance their biological efficacy against pathogens and cancer cells .

- Modulation of Signaling Pathways : Hydrazines may influence various signaling pathways involved in inflammation and cell survival, contributing to their therapeutic effects .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of several hydrazone derivatives synthesized from this compound. The results indicated potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 5 |

| 2 | S. aureus | 10 |

| 3 | Pseudomonas aeruginosa | 15 |

Anticancer Activity

In vitro studies on cancer cell lines demonstrated that certain hydrazone derivatives exhibited significant cytotoxicity. For example, a derivative showed an IC50 value of 8 μg/mL against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing metal acetate hydrazine complexes, and how are these complexes characterized?

Metal acetate hydrazines (M(CH₃COO)₂(N₂H₄)₂, where M = Mn, Co, Ni, Zn, or Cd) are synthesized by reacting freshly prepared metal acetate hydrates with excess hydrazine hydrate. The reaction is instantaneous, and the products are filtered, washed with alcohol/diethyl ether, and dried over P₂O₅ in a vacuum desiccator . Characterization typically includes infrared (IR) spectroscopy to confirm bonding (e.g., N–N stretching at ~960 cm⁻¹) and thermal gravimetric analysis (TGA) to study decomposition steps .

Q. How can cellulose acetate-based nanofibers be optimized for hydrazine vapor sensing?

Electrospinning cellulose acetate (CA) blended with fluorophores (e.g., pyrenyldicyano or triphenylamine-based compounds) produces nanofibers (~300–400 nm diameter) for hydrazine detection. Key parameters include:

- Fluorophore integration : Use Suzuki cross-coupling and Knoevenagel condensation to synthesize fluorophores with hydrazine-specific reactivity .

- Sensitivity validation : Test selectivity against 23+ interferents and quantify detection limits (e.g., 0.02% w/v in aqueous solutions) via fluorescence spectroscopy and ImageJ analysis .

Q. What are the thermal decomposition profiles of metal acetate hydrazine complexes, and how do they differ from metal acetate hydrates?

Metal acetate hydrazines decompose exothermically in 2–3 steps to metal oxides at 275–385°C, lower than metal acetate hydrates (350–400°C). For example:

- Zn complex : Loses both hydrazine molecules in one step.

- Mn, Co, Cd complexes : Lose hydrazine in two steps.

- Ni complex : Forms a mixture of Ni metal and nickel acetate .

TGA and differential scanning calorimetry (DSC) are critical for distinguishing these pathways .

Advanced Research Questions

Q. How do electrochemical oxidation mechanisms of hydrazine differ between CuO and Fe₃O₄ nanoparticle-modified electrodes?

- CuO nanosheet–cellulose acetate butyrate electrodes : Hydrazine oxidation follows a 4-electron transfer mechanism.

- Fe₃O₄–cellulose nanocomposites : Irreversible oxidation with an electron transfer coefficient of 0.44 (derived from Tafel plots).

Contradictions in detection limits (Fe₃O₄ systems show lower limits) may arise from differences in surface area or catalytic activity .

Q. What computational and experimental approaches elucidate hydrazine-catalyzed reaction mechanisms, such as carbonyl–olefin metathesis?

- Computational modeling : Density functional theory (DFT) studies reveal energy barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines lower activation barriers compared to [2.2.1]-hydrazines .

- Experimental validation : Optimize reaction conditions (e.g., 60°C in inert atmospheres) and use pseudo-first-order kinetics (via UV-Vis spectrophotometry) to validate proposed mechanisms .

Q. How can analytical discrepancies in hydrazine purity assessments be resolved across laboratories?

Variations in elemental assay results (e.g., for hydrazine hydrate) stem from inconsistent handling or analytical methods. Best practices include:

- Standardized protocols : Use trace-metal-grade reagents and inert atmosphere sample processing.

- Cross-lab calibration : Validate results with inductively coupled plasma mass spectrometry (ICP-MS) or X-ray photoelectron spectroscopy (XPS) .

Q. What strategies enable the synthesis of mixed-metal acetate hydrazines, and how are their structural properties confirmed?

Mixed-metal complexes (e.g., Ni₁/₃Co₂/₃(CH₃COO)₂(N₂H₄)₂) are synthesized by adding alcoholic hydrazine hydrate to mixed metal acetate solutions (molar ratio 1:2). IR spectroscopy confirms isomorphous structures by comparing spectra to single-metal analogs (e.g., identical N–H stretching bands) .

Q. How do reaction conditions influence the hydrazinolysis of esters like 2,4-dinitrophenyl acetate?

Hydrazinolysis in methanol proceeds via a concerted mechanism, validated by pseudo-first-order kinetics (kobs = slope of [A∞ - At] vs. time). Key variables include:

- Solvent polarity : Methanol enhances nucleophilicity of hydrazine.

- Temperature : Higher temperatures accelerate reaction rates but may promote side reactions .

Q. Methodological Considerations

- Contradiction management : Compare IR spectra and TGA data to resolve inconsistencies in decomposition pathways .

- Sensor optimization : Use fluorescence quenching studies (365 nm excitation) to validate hydrazine selectivity in nanofiber sheets .

- Kinetic analysis : Employ Tafel plots for electrochemical data and Eyring equations for temperature-dependent reactions .

Properties

IUPAC Name |

acetic acid;hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHNDHXQDJQEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064632 | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-65-1, 13255-48-6 | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrazine Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.